molecular formula C8H4IN3 B1404854 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile CAS No. 885276-26-6

3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile

Cat. No. B1404854
CAS RN: 885276-26-6
M. Wt: 269.04 g/mol
InChI Key: RNUCRHBDTAKEPR-UHFFFAOYSA-N
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Description

“3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile” is a chemical compound with the molecular formula C8H4IN3 . It has a molecular weight of 269.04 . This compound is in the form of a powder .


Synthesis Analysis

The synthesis of “3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile” and similar compounds has been the subject of several studies . One method involves the ultrasound-assisted iodination of imidazo[1,2-a]pyridines via C–H functionalization mediated by tert-Butyl Hydroperoxide . This reaction proceeds through ultrasound acceleration in the presence of a green alcohol solvent .


Molecular Structure Analysis

The molecule contains a total of 16 atoms, including 4 Hydrogen atoms, 8 Carbon atoms, 3 Nitrogen atoms, and 1 Iodine atom . It contains a total of 17 bonds, including 13 non-H bonds, 11 multiple bonds, 1 triple bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 nitrile .


Chemical Reactions Analysis

The chemical reactions involving “3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile” have been studied in several papers . For instance, one study reported a novel metal catalyst-free and environmentally friendly method for the regioselective iodination of imidazo[1,2-a]pyridines at their C3 position .

The compound is stored at room temperature .

Scientific Research Applications

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives are known for their potential in optoelectronic applications due to their luminescent properties. They can be used in the development of light-emitting diodes (LEDs), solar cells, and other devices that require materials with specific electronic and optical characteristics .

Sensors

The chemical structure of these compounds allows them to interact with various substances, making them suitable for use in sensor technology. They can be functionalized to detect gases, ions, or organic molecules with high sensitivity and selectivity .

Anti-Cancer Drugs

Research has shown that imidazo[1,2-a]pyridine derivatives exhibit anti-cancer activities. They can be designed to target specific pathways in cancer cells, offering a route for the development of new oncology treatments .

Confocal Microscopy and Imaging

Due to their luminescent properties, these compounds can serve as emitters in confocal microscopy and imaging techniques. This application is crucial for biological research where visualization of cells and tissues is required .

Pharmaceutical Chemistry

In pharmaceutical chemistry, imidazo[1,2-a]pyridine derivatives are valuable scaffolds for drug development. Their modifiable structure allows for the creation of a wide range of therapeutic agents .

Organic Synthesis

These heterocyclic scaffolds are also important in organic synthesis. They provide a framework for constructing complex molecules with diverse biological activities .

Safety and Hazards

The safety information for “3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile” could involve further exploration of its synthesis methods and potential applications. For instance, one study highlighted the recent synthetic pathways of imidazo[1,2-a]pyridines, suggesting potential areas for future research .

properties

IUPAC Name

3-iodoimidazo[1,2-a]pyridine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4IN3/c9-7-5-11-8-6(4-10)2-1-3-12(7)8/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUCRHBDTAKEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile

Synthesis routes and methods

Procedure details

To a stirred solution of imidazo[1,2-a]pyridine-8-carbonitrile (1.2 g, 8.38 mmol) in dichloromethane (10 mL) was added N-iodosuccinimide (1.89 g, 8.38 mmol). LCMS monitored the reaction until the starting material consumed completely. The reaction mixture was diluted with dichloromethane and water. The separated organic layer was dried sodium sulfate, filtered and concentrated to give 3-iodoimidazo[1,2-a]pyridine-8-carbonitrile (1.8 g, 6.69 mmol, 80% yield) as a brown solid. MS (ES+) C8H8IN3 requires: 269. found: 270 [M+H]+.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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